molecular formula C10H10N6O2 B2973318 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine CAS No. 1219556-64-5

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine

Cat. No. B2973318
CAS RN: 1219556-64-5
M. Wt: 246.23
InChI Key: NBOSJTUOVJBYTE-UHFFFAOYSA-N
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Description

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a chemical compound with the molecular formula C10H10N6O2 . It contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, has been a topic of interest due to their significant biological activities . The synthetic methods are divided into several classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is characterized by a complex arrangement of rings and bonds. It contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .


Chemical Reactions Analysis

Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities. Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine include a melting point of 262-64°C . Its 1H NMR (DMSO-d6, 400 MHz) is 3.82 (s, 3H,-OCH3), 3.88 (s, 3H,-OCH3), 7.06-7.14 (m, 4H, Ar-H), 7.88(s, 1H, Ar-H),8.02 (s, 1H, Ar-H); and its 13C NMR (DMSO-d6, 100 MHz) is δ 56.2, 56.6, 107.2, 107.8, 114.2, 129.8, 130.2, 142.6, 143.8, 143.9, 144.6, 147.2, 153.4, 154.8, 162.4 .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have shown promising results in the field of cancer research. For instance, certain derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could potentially be explored for its anticancer properties.

Antibacterial Activity

Quinazolines have been found to exhibit antibacterial properties . Given the increasing prevalence of drug-resistant bacterial strains, there is a growing need for the development of novel antibiotics. The antibacterial activity of “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could be a potential area of study.

Anti-inflammatory Activity

Quinazolinones, a class of compounds closely related to quinazolines, have been found to possess anti-inflammatory properties . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” might also have potential anti-inflammatory applications.

Antifungal Activity

Quinazolinones have also been found to exhibit antifungal properties . This indicates that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could potentially be used in the treatment of fungal infections.

Anticonvulsant Activity

Quinazolinones have been studied for their anticonvulsant properties . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” might have potential use in the treatment of seizure disorders.

Future Directions

Quinazolinones, such as 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Mechanism of Action

properties

IUPAC Name

7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-17-7-3-5-6(4-8(7)18-2)16-10(12-9(5)11)13-14-15-16/h3-4H,1-2H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOSJTUOVJBYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC3=NN=NN23)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine

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